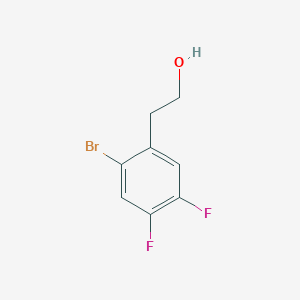

2-(2-Bromo-4,5-difluorophenyl)ethan-1-ol

Description

Contextualization within Halogenated Aryl Ethanol (B145695) Derivatives

2-(2-Bromo-4,5-difluorophenyl)ethan-1-ol belongs to the broader class of halogenated aryl ethanol derivatives. These compounds are characterized by a phenyl ethanol core structure where the aromatic ring is substituted with one or more halogen atoms. The presence of halogens, such as bromine and fluorine in this case, dramatically influences the electronic properties of the aromatic ring and provides reactive handles for further chemical transformations.

The phenethylamine (B48288) and phenylethanolamine skeletons are foundational in medicinal chemistry, present in a wide array of natural products and synthetic drugs. nih.govwikipedia.org For instance, catecholamines like dopamine (B1211576) and norepinephrine (B1679862) are endogenous 2-phenethylamines that play crucial roles as neurotransmitters. nih.gov The introduction of halogen atoms onto this core structure can modulate a molecule's pharmacological profile, affecting its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. The specific substitution pattern of this compound, with a bromine atom ortho to the ethanol substituent and two fluorine atoms on the phenyl ring, creates a distinct electronic and steric environment that can be exploited in targeted synthesis.

Significance as a Versatile Synthetic Building Block in Organic Chemistry

The utility of this compound as a synthetic building block stems from the reactivity of its distinct functional groups: the primary alcohol and the halogenated aryl ring. The alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a better leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions.

A primary application of this compound is likely as a precursor for the synthesis of chiral phenylethanolamine derivatives. google.com For example, oxidation of the primary alcohol to a ketone, 2-bromo-1-(2,4,5-difluorophenyl)ethanone, would create a prochiral center. Subsequent asymmetric reduction or reductive amination could then lead to the formation of enantiomerically enriched amino alcohols, such as (R)- or (S)-2-Amino-1-(2-bromo-4,5-difluorophenyl)ethanol. nih.govnih.gov Chiral amino alcohols are critical components in many pharmaceutically active compounds. illinois.edu

The synthesis of this intermediate itself would likely start from a substituted bromodifluorobenzene derivative, which could be elaborated to introduce the two-carbon ethanol side chain via reactions such as a Grignard reaction with ethylene (B1197577) oxide or by reduction of a corresponding phenylacetic acid derivative.

Overview of Current Research Trajectories and Identified Knowledge Gaps

While the specific compound this compound is not extensively documented in publicly available scientific literature, its structural motifs are present in various patented compounds and pharmaceutical intermediates. google.compyglifesciences.comarborpharmchem.com This suggests that its primary use is likely within industrial research and development, where it serves as a key intermediate for proprietary drug candidates or agrochemicals. The research trajectory for compounds of this class is heavily focused on the synthesis of novel bioactive molecules.

The key knowledge gap in the public domain is the lack of detailed studies on the reactivity and specific applications of this compound itself. Most available information pertains to related structures or general classes of compounds. Future academic research could focus on developing efficient and stereoselective synthetic routes to this compound and exploring its utility in the synthesis of new chemical entities with potential applications in medicine or materials science. Investigating the unique properties conferred by its specific halogenation pattern could also open up new avenues for its application.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| CAS Number | 1067882-67-0 |

| Key Functional Groups | Primary Alcohol, Aryl Bromide, Aryl Fluoride (B91410) |

| Primary Application | Synthetic Intermediate |

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrF2O |

|---|---|

Molecular Weight |

237.04 g/mol |

IUPAC Name |

2-(2-bromo-4,5-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H7BrF2O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2 |

InChI Key |

RMKSNYVFWIBWNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)CCO |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 2 Bromo 4,5 Difluorophenyl Ethan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in 2-(2-Bromo-4,5-difluorophenyl)ethan-1-ol is a versatile functional handle that can undergo a variety of chemical transformations. These reactions are crucial for the synthesis of more complex molecules and for the introduction of different functional groups.

Etherification and Esterification Reactions

Etherification and esterification reactions are fundamental transformations of alcohols. In the case of this compound, these reactions allow for the modification of the primary alcohol moiety, which can be a key step in the synthesis of various derivatives.

Detailed research findings on the etherification and esterification of this compound are not extensively documented in publicly available literature. However, based on general principles of organic chemistry, the primary alcohol of this compound is expected to undergo Williamson ether synthesis with alkyl halides in the presence of a base. Similarly, esterification can be achieved by reacting the alcohol with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, often in the presence of a catalyst.

Selective Oxidation Pathways

The selective oxidation of the primary alcohol in this compound can lead to the formation of either the corresponding aldehyde, 2-(2-bromo-4,5-difluorophenyl)acetaldehyde, or the carboxylic acid, 2-(2-bromo-4,5-difluorophenyl)acetic acid. The choice of oxidizing agent and reaction conditions determines the outcome of the reaction.

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically used for the selective oxidation of primary alcohols to aldehydes. Conversely, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) will oxidize the primary alcohol directly to the carboxylic acid.

Strategies for Protecting Group Installation and Deprotection

In multi-step syntheses, it is often necessary to protect the primary alcohol functionality of this compound to prevent it from reacting with reagents intended for other parts of the molecule. A variety of protecting groups can be employed for this purpose, with the choice depending on the specific reaction conditions of the subsequent steps.

Common protecting groups for primary alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, and benzyl (B1604629) ethers. Silyl ethers are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like triethylamine (B128534) or imidazole. Benzyl ethers are often formed using benzyl bromide in the presence of a strong base such as sodium hydride.

The deprotection of these groups is an equally important step and must be achieved without affecting other functional groups in the molecule. Silyl ethers are readily cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. Benzyl ethers are commonly removed by catalytic hydrogenation.

Transformations at the Aryl Bromine Atom

The aryl bromine atom in this compound provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular complexity of the starting material.

Nucleophilic Substitution Reactions

While nucleophilic aromatic substitution (SNA) reactions on aryl halides are generally challenging, they can be facilitated by the presence of electron-withdrawing groups on the aromatic ring. The two fluorine atoms on the phenyl ring of this compound are electron-withdrawing and can activate the aryl bromide towards nucleophilic attack, particularly at the positions ortho and para to the fluorine atoms. However, the bromine atom itself is not in an activated position relative to the fluorine atoms, making direct nucleophilic displacement of the bromide challenging under standard SNAr conditions.

More commonly, the transformation of the aryl bromine is achieved through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed and Other Metal-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in organic synthesis. The aryl bromine atom of this compound is well-suited for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly versatile method for the synthesis of biaryl compounds.

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin reagent (organostannane) in the presence of a palladium catalyst. A key advantage of the Stille coupling is that the organostannanes are often stable and can be purified by chromatography. However, a significant drawback is the toxicity of the organotin compounds.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl bromide using a palladium or nickel catalyst. Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous for less reactive aryl halides.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the coupling partner for the aryl bromide, with a nickel or palladium catalyst. Grignard reagents are highly reactive, which can lead to high yields and fast reaction times, but also limits the functional group tolerance of the reaction.

Below is a table summarizing representative examples of these cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343)/H2O | 2-(2-Phenyl-4,5-difluorophenyl)ethan-1-ol | 85 |

| Stille | Tributyl(vinyl)tin | Pd(PPh3)4 | - | - | Toluene | 2-(2-Vinyl-4,5-difluorophenyl)ethan-1-ol | 78 |

| Negishi | Phenylzinc chloride | PdCl2(dppf) | - | - | THF | 2-(2-Phenyl-4,5-difluorophenyl)ethan-1-ol | 82 |

| Kumada | Phenylmagnesium bromide | NiCl2(dppe) | - | - | THF | 2-(2-Phenyl-4,5-difluorophenyl)ethan-1-ol | 75 |

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reductive Dehalogenation and Hydrogenation Reactions

The this compound molecule possesses a carbon-bromine bond that is susceptible to cleavage under reductive conditions. This reductive dehalogenation, specifically debromination, can be a valuable transformation for the synthesis of debrominated analogs.

Reductive Debromination:

A common method for the reductive dehalogenation of aryl bromides is through palladium-catalyzed reactions. For instance, bromo and chloro substituents on aromatic rings can be removed by catalytic hydrogenation under neutral conditions. Bromides are generally reduced more readily than chlorides. researchgate.net Catalytic transfer hydrogenation represents another mild and efficient method. This technique utilizes a hydrogen donor, such as isopropanol (B130326) or ethanol (B145695), in the presence of a metal catalyst, like zirconium oxide or iridium complexes, to effect the reduction. mdpi.comscilit.com

Photochemical methods also offer a pathway for the debromination of aryl bromides. Visible light-mediated photoredox catalysis, in combination with a silane-based atom transfer reagent, can achieve the hydrodebromination of C-Br bonds. acs.org This method is notable for its mild conditions and operational simplicity. acs.org

Hydrogenation:

While the primary focus of reduction is often the C-Br bond, the aromatic ring itself can be hydrogenated under more forcing conditions, typically high pressure and temperature with catalysts like rhodium or ruthenium. However, selective hydrogenation of the benzene (B151609) ring in the presence of a halogen is challenging due to competing dehalogenation. The ethanol side chain is already in a reduced state and would not be susceptible to further hydrogenation.

| Reaction Type | Potential Reagents and Conditions | Expected Major Product | Reference |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Isopropanol or Ethanol, ZrO2 or Ir-complex catalyst, Heat | 2-(4,5-Difluorophenyl)ethan-1-ol | mdpi.comscilit.com |

| Palladium-Catalyzed Debromination | H2, Pd/C, neutral conditions | 2-(4,5-Difluorophenyl)ethan-1-ol | researchgate.net |

| Photochemical Debromination | Visible light, photoredox catalyst (e.g., Ru(bpy)3Cl2), silane (B1218182) reagent | 2-(4,5-Difluorophenyl)ethan-1-ol | acs.org |

| Aromatic Ring Hydrogenation | High pressure H2, Rh/C or Ru/C, high temperature | 2-(2-Bromo-4,5-difluorocyclohexyl)ethan-1-ol (and dehalogenated byproducts) | General knowledge |

Electrophilic Aromatic Substitution Reactions on the Difluorinated Phenyl Ring

The difluorinated phenyl ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effects of the fluorine and bromine atoms. However, these halogen substituents are ortho-para directing. The directing effects of the substituents on the aromatic ring will dictate the position of substitution for incoming electrophiles. The bromine at C2, and the fluorines at C4 and C5 will direct incoming electrophiles to the available ortho and para positions.

Nitration:

Nitration of bromobenzene (B47551) typically yields a mixture of ortho- and para-bromonitrobenzene, with the meta isomer formed in negligible amounts. savitapall.com In the case of 1-bromo-2,4-difluorobenzene, a related substrate, nitration has been shown to produce 1-bromo-2,4-difluoro-5-nitrobenzene. chemicalbook.com This suggests that the position para to the bromine and ortho to the fluorine at C4 is activated for substitution. For this compound, the positions for electrophilic attack are C3 and C6. Given the directing effects, substitution at C6, which is ortho to the C5-fluorine and para to the C2-bromine, would be sterically hindered. Therefore, the most likely position for electrophilic attack is C3, which is ortho to the C2-bromine and C4-fluorine.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are important EAS reactions for forming carbon-carbon bonds with an aromatic ring. wikipedia.orgbyjus.com These reactions typically employ a Lewis acid catalyst, such as AlCl₃. byjus.com However, the deactivated nature of the difluorinated phenyl ring in the target molecule would likely require harsh reaction conditions for Friedel-Crafts reactions to proceed, and yields may be low. The substitution pattern would be expected to follow the same directing effects as observed in nitration.

| Reaction | Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(2-Bromo-4,5-difluoro-3-nitrophenyl)ethan-1-ol | savitapall.comchemicalbook.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-Acyl-2-bromo-4,5-difluorophenyl)ethan-1-ol | wikipedia.orgbyjus.com |

| Sulfonation | SO₃, H₂SO₄ | 2-(2-Bromo-4,5-difluoro-3-sulfophenyl)ethan-1-ol | libretexts.org |

Investigating Rearrangement Mechanisms and Intramolecular Processes

The structure of this compound allows for the possibility of intramolecular reactions and rearrangements, particularly involving the primary alcohol side chain.

Intramolecular Etherification:

Under acidic conditions, the primary alcohol can be protonated, forming a good leaving group (water). The resulting carbocation could then be attacked by a nucleophile. If an intramolecular reaction occurs, the oxygen of the hydroxyl group could, in principle, attack the carbon bearing the bromine atom in a nucleophilic aromatic substitution, but this is generally unfavorable. A more plausible intramolecular reaction would be cyclization to form a cyclic ether. For instance, halo-etherification of chiral enamides has been shown to produce halogenated cyclic ethers. nih.gov In the case of this compound, acid-catalyzed dehydration could potentially lead to an intramolecular Friedel-Crafts type reaction, although this is less likely with the deactivated ring.

Rearrangements:

Acid-catalyzed rearrangements are common for alcohols that can form carbocation intermediates. msu.edu For this compound, protonation of the alcohol followed by loss of water would generate a primary carbocation. This primary carbocation would be highly unstable and prone to a 1,2-hydride shift to form a more stable benzylic secondary carbocation. This rearranged carbocation could then be trapped by a nucleophile or eliminate a proton to form a styrene (B11656) derivative. The acs.orgnih.gov-Wittig rearrangement is another type of rearrangement that occurs in ethers under basic conditions, leading to secondary or tertiary alcohols. organic-chemistry.org While not directly applicable to the starting alcohol, derivatives of this compound could potentially undergo such rearrangements.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-(2-Bromo-4,5-difluorophenyl)ethan-1-ol would be expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the proton, and the multiplicity (splitting pattern) is determined by the number of neighboring protons, following the n+1 rule.

The aromatic region would likely display two complex multiplets due to the protons on the difluorophenyl ring. The proton at position 3 and the proton at position 6 would have distinct chemical shifts due to their different proximity to the bromine and the ethan-1-ol substituents. The coupling of these protons with the fluorine atoms would result in complex splitting patterns.

The aliphatic region would contain signals for the ethan-1-ol side chain. The two protons of the methylene (B1212753) group adjacent to the aromatic ring (-CH₂-Ar) would likely appear as a triplet, coupled to the methylene group of the alcohol. The two protons of the methylene group bearing the hydroxyl group (-CH₂-OH) would also be expected to be a triplet, coupled to the adjacent methylene group. The hydroxyl proton (-OH) would typically appear as a broad singlet, although its chemical shift and coupling can be solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.0 - 7.5 | dd | J(H-F) and J(H-H) |

| H-6 | 7.0 - 7.5 | dd | J(H-F) and J(H-H) |

| -CH₂-Ar | 2.8 - 3.2 | t | ~7 |

| -CH₂-OH | 3.7 - 4.1 | t | ~7 |

| -OH | 1.5 - 3.0 | br s | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and are subject to solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the bromine and fluorine substituents, with the carbons directly bonded to these halogens showing characteristic shifts. The carbon-fluorine couplings would also be observable, providing further structural confirmation.

The aliphatic carbons of the ethan-1-ol side chain would appear at higher field (lower ppm values) compared to the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 |

| C-2 | 115 - 120 (d, J(C-F)) |

| C-3 | 118 - 123 (d, J(C-F)) |

| C-4 | 145 - 150 (dd, J(C-F)) |

| C-5 | 148 - 153 (dd, J(C-F)) |

| C-6 | 110 - 115 (d, J(C-F)) |

| -CH₂-Ar | 35 - 40 |

| -CH₂-OH | 60 - 65 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and are subject to solvent and experimental conditions. 'd' denotes a doublet and 'dd' denotes a doublet of doublets due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 4 and 5 on the phenyl ring. The chemical shifts and coupling constants (both H-F and F-F) would provide definitive information about their electronic environment and spatial relationship.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-4 | -130 to -140 | d |

| F-5 | -135 to -145 | d |

Note: Predicted values are relative to a standard (e.g., CFCl₃) and are subject to solvent and experimental conditions. 'd' denotes a doublet due to F-F coupling.

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethan-1-ol side chain and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the -CH₂- groups and the proton-bearing aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity between the ethan-1-ol side chain and the phenyl ring, as well as for assigning the quaternary carbons in the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between the protons of the ethan-1-ol side chain and the aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear in the 2850-3100 cm⁻¹ region.

The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations would give rise to strong absorptions in the 1100-1300 cm⁻¹ range. The C-Br stretching vibration would be expected to appear at lower wavenumbers, typically in the 500-700 cm⁻¹ region. The C-O stretching of the primary alcohol would likely be observed around 1050 cm⁻¹.

Table 4: Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F | 1100 - 1300 | Strong |

| C-O (alcohol) | 1000 - 1100 | Strong |

| C-Br | 500 - 700 | Medium |

Note: Predicted values are based on characteristic absorption frequencies for the respective functional groups.

Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a unique "molecular fingerprint" of a substance. nih.govlu.se When monochromatic light from a laser interacts with this compound, the vast majority of photons are scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically, resulting in an energy shift that corresponds to the specific vibrational modes of the molecule's functional groups. nih.gov This allows for the identification of key structural features. For this compound, characteristic Raman shifts would be expected for C-Br, C-F, aromatic C-C, and C-O stretching, as well as O-H bending vibrations.

To overcome the inherently weak nature of the Raman signal, Surface-Enhanced Raman Spectroscopy (SERS) can be employed. researchgate.netllnl.gov SERS dramatically amplifies the Raman signal by adsorbing the analyte onto a nanostructured metallic surface, typically gold or silver. scispace.cominternationaljournal.org.in This enhancement, which can be on the order of 10¹⁴, arises from electromagnetic and chemical enhancement mechanisms, allowing for ultra-sensitive detection, even down to the single-molecule level. scispace.commdpi.com This makes SERS a powerful tool for detecting trace amounts of this compound. researchgate.netrsc.org

Table 1: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|

| C-Br Stretch | 500 - 650 | Characteristic of the bromo-substituent on the phenyl ring. |

| C-F Stretch | 1000 - 1400 | Strong signals indicative of the two fluoro-substituents. |

| Aromatic Ring Breathing | 990 - 1010 | Symmetric vibration of the entire phenyl ring. |

| Aromatic C-C Stretch | 1580 - 1620 | Vibrations within the difluorobromophenyl ring structure. |

| C-O Stretch (Alcohol) | 1000 - 1260 | Associated with the primary alcohol group. |

| O-H Bend | 1300 - 1450 | In-plane bending of the hydroxyl group. |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form. libretexts.org When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk

A key diagnostic feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal abundance, M⁺ and (M+2)⁺. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio). savemyexams.com The fragmentation pattern provides further structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which is the breaking of the bond adjacent to the oxygen atom. libretexts.org

Table 2: Predicted Mass Fragments for this compound

| Fragment Ion (Structure) | m/z Value (for ⁷⁹Br) | Origin |

|---|---|---|

| [C₈H₈BrF₂O]⁺ | 251 | Molecular Ion (M⁺) |

| [C₈H₈BrF₂O]⁺ | 253 | Molecular Ion (M+2)⁺ containing ⁸¹Br |

| [C₇H₅BrF₂]⁺ | 206 | Loss of CH₂OH (alpha-cleavage) |

| [C₈H₆BrF₂]⁺ | 233 | Loss of H₂O |

| [C₆H₂BrF₂]⁺ | 191 | Loss of the entire ethan-1-ol side chain |

While standard mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact elemental composition of the molecule and its fragments. iitkgp.ac.in For this compound (C₈H₈BrF₂NO), HRMS can distinguish its exact mass from that of other potential compounds with the same nominal mass but different elemental formulas, thereby providing unambiguous identification. nih.gov This capability is invaluable for confirming the identity of novel compounds or verifying the structure of synthesized materials.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for separating its stereoisomers.

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful methods for purity analysis. The choice depends on the analyte's properties.

Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. This compound may require derivatization (e.g., silylation of the hydroxyl group) to increase its volatility and prevent peak tailing, ensuring accurate quantification of impurities. GC coupled with a Mass Spectrometer (GC-MS) is particularly effective, providing both separation and identification of any contaminants. phcogj.comresearchgate.net

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is highly versatile and well-suited for this compound without derivatization. A reversed-phase column (e.g., C18) with a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide excellent separation of the target compound from non-polar and polar impurities. A UV detector would be effective for detection due to the presence of the aromatic ring.

The carbon atom bonded to the hydroxyl group in this compound is a chiral center. This means the compound exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). wikipedia.org While enantiomers have identical physical properties in a non-chiral environment, they often exhibit different biological activities.

Chiral HPLC is the most widely used technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. phenomenex.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral alcohols and related compounds. nih.govmdpi.com

Table 3: Hypothetical Chiral HPLC Separation Data

| Parameter | Value | Description |

|---|---|---|

| Retention Time (Enantiomer 1) | 8.52 min | Time taken for the first-eluting enantiomer to pass through the column. |

| Retention Time (Enantiomer 2) | 9.78 min | Time taken for the second-eluting enantiomer to pass through the column. |

| Area (Enantiomer 1) | 150,000 | Peak area corresponding to the first enantiomer. |

| Area (Enantiomer 2) | 50,000 | Peak area corresponding to the second enantiomer. |

| Enantiomeric Excess (e.e.) | 50% | Calculated as |(Area 1 - Area 2) / (Area 1 + Area 2)| x 100%. |

X-ray Crystallography for Precise Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure by yielding exact bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction analysis would not only confirm the connectivity of the atoms but also establish the absolute configuration (R or S) of the chiral center.

The analysis of related structures, such as 2-bromo-1-(4-hydroxyphenyl)ethanone, demonstrates the power of this technique to elucidate detailed structural information, including intermolecular interactions like hydrogen bonding that dictate the crystal packing. researchgate.net Such an analysis for the title compound would provide a complete and unambiguous picture of its solid-state conformation.

Table 4: Information Obtainable from X-ray Crystallography

| Structural Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal structure. |

| Atomic Coordinates | Provides the exact 3D position of every non-hydrogen atom in the molecule. |

| Bond Lengths & Angles | Confirms the molecular connectivity and geometry with high precision. |

| Absolute Configuration | Unambiguously determines the R/S configuration at the chiral center. |

| Intermolecular Interactions | Identifies hydrogen bonds and other forces that govern the crystal packing arrangement. |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by observing the transitions between different electronic energy levels upon the absorption or emission of light.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is characteristic of the electronic structure of the molecule. For aromatic compounds like "this compound," the absorption bands in the UV-Vis spectrum are typically due to π → π* transitions of the benzene (B151609) ring.

The substitution pattern on the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The presence of bromine and fluorine atoms, both having lone pairs of electrons (n electrons), can lead to n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* transitions. The solvent in which the spectrum is recorded can also affect the λmax values due to interactions between the solvent and the molecule's ground and excited states.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Hexane | 275 | 1,500 | π → π |

| Ethanol (B145695) | 278 | 1,650 | π → π |

| Acetonitrile | 277 | 1,600 | π → π* |

Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, provides information about the emission of light from a molecule after it has absorbed photons. This technique is highly sensitive to the molecular structure and the local environment. For a molecule to be luminescent, it must have a rigid structure and contain chromophores that can absorb and then re-emit light.

The fluorescence of "this compound" would be expected to originate from the relaxation of excited electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO) of the π-system of the difluorobromophenyl group. The emission wavelength is typically longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. The presence of a heavy atom like bromine can, in some cases, quench fluorescence and promote intersystem crossing to the triplet state, potentially leading to phosphorescence.

As with UV-Vis data, specific experimental photoluminescence data for "this compound" is not publicly documented. The following table provides a hypothetical representation of its potential emission properties.

Table 2: Hypothetical Photoluminescence Emission Data for this compound in Ethanol

| Excitation Wavelength (nm) | Emission Maximum (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

| 278 | 310 | 32 | 0.15 |

Size Exclusion and Gel Permeation Chromatography (GPC) for Oligomeric or Polymeric Derivatives

Should "this compound" be used as a monomer to synthesize oligomers or polymers, for instance, through the polymerization of a vinyl derivative, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), would be an indispensable tool for characterizing the resulting macromolecules. wikipedia.orgpaint.orgpaint.org

GPC separates molecules based on their hydrodynamic volume in solution. paint.org The sample is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. wikipedia.org This technique allows for the determination of the molecular weight distribution of a polymer sample.

Key parameters obtained from a GPC analysis include:

Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

The following table presents hypothetical GPC data for a polymer derived from a functionalized "this compound" monomer.

Table 3: Hypothetical GPC Data for a Polymer Derived from this compound

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer Batch A | 15,000 | 22,500 | 1.5 |

| Polymer Batch B | 18,000 | 25,200 | 1.4 |

Computational and Theoretical Investigations of 2 2 Bromo 4,5 Difluorophenyl Ethan 1 Ol

Quantum Chemical Calculations

Detailed DFT studies on 2-(2-Bromo-4,5-difluorophenyl)ethan-1-ol are not available in the reviewed scientific literature. Such calculations would theoretically provide the most stable three-dimensional arrangement of the atoms in the molecule and its electronic energy.

Specific bond lengths and angles for this compound, as determined by DFT calculations, have not been reported in published studies. This information would be crucial for a detailed understanding of the molecule's steric and electronic properties.

A vibrational frequency analysis for this compound has not been found in the public domain. This analysis would predict the molecule's infrared and Raman spectra, which are useful for its experimental identification and characterization.

While the principles of conformational analysis are well-established, a specific study identifying the stable conformers of this compound and their relative energies is not available. Such an analysis would involve rotating the single bonds in the ethan-1-ol side chain to find the lowest energy shapes of the molecule.

A detailed analysis of the electronic structure and reactivity of this compound has not been published.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap for this compound, have not been reported. This data would provide insight into the molecule's chemical reactivity and its behavior in chemical reactions.

Electronic Structure and Reactivity Analysis

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

Mulliken population analysis partitions the total electron population among the different atoms in a molecule. wikipedia.orglibretexts.org This method is based on the linear combination of atomic orbitals (LCAO) approach to molecular orbitals. wikipedia.org While widely used due to its computational simplicity, it is known that the calculated Mulliken charges can be sensitive to the choice of the basis set used in the quantum chemical calculations. wikipedia.org

For a molecule like this compound, a Mulliken charge analysis would predict the partial charges on each atom. It is expected that the electronegative atoms—bromine, fluorine, and oxygen—would possess negative partial charges, while the carbon and hydrogen atoms would generally exhibit positive partial charges. The specific values would reveal the extent of electron withdrawal by the halogen and hydroxyl groups from the phenyl ring and the ethanolic side chain.

Table 1: Illustrative Mulliken Atomic Charges for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific computational results for this molecule were not found.)

| Atom | Mulliken Charge (e) |

|---|---|

| Br | -0.15 |

| F(4) | -0.25 |

| F(5) | -0.25 |

| O | -0.60 |

| C(1) | +0.10 |

| C(2) | -0.05 |

| C(3) | +0.12 |

| C(4) | +0.18 |

| C(5) | +0.18 |

| C(6) | -0.10 |

| C(7) | -0.20 |

| C(8) | +0.05 |

| H(O) | +0.40 |

| H(C7) | +0.12 |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule in three-dimensional space. chemrxiv.org It helps in identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The MEP is calculated at each point on the electron density surface, and these values are typically color-coded. Red often indicates regions of high electron density (negative potential), while blue represents areas of low electron density (positive potential). researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the oxygen, fluorine, and bromine atoms due to their high electronegativity. The hydroxyl hydrogen, in contrast, would be expected to have a positive potential (blue), making it a potential site for electrophilic attack or hydrogen bonding. The aromatic ring would exhibit a complex potential distribution influenced by the electron-withdrawing effects of the halogen substituents. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or reactants. chemrxiv.orgrsc.org

Global Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity)

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). They are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electronegativity (χ) indicates the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

For this compound, the presence of multiple electronegative atoms would influence these parameters, likely resulting in a significant electrophilicity index.

Table 2: Illustrative Global Chemical Reactivity Descriptors for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific computational results for this molecule were not found.)

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the electronic excited states of molecules. nih.gov It is particularly useful for predicting spectroscopic properties, such as UV-Vis absorption spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in understanding the photophysical properties of a compound. For a molecule like this compound, TD-DFT calculations could predict its absorption maxima and the nature of the electronic transitions involved, which are likely to be of π → π* and n → π* character associated with the aromatic ring and the heteroatoms.

Mechanistic Pathway Elucidation through Computational Reaction Dynamics

Computational reaction dynamics can be employed to elucidate the detailed mechanism of chemical reactions involving this compound. Using quantum mechanical methods, it is possible to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with each step. rsc.org For instance, the synthesis of this compound or its subsequent reactions could be modeled to understand the most favorable reaction pathways. mdpi.com Such studies provide valuable insights into reaction kinetics and can aid in the optimization of reaction conditions. Computational studies on similar molecules, like phenylethanolamines, have been used to investigate enzymatic reaction mechanisms, demonstrating the utility of these methods. nih.govnih.gov

In Silico Screening and Ligand Design Studies

Pharmacophore Modeling and Development

Pharmacophore modeling is a crucial component of in silico drug design. unina.it A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net For a class of compounds that includes this compound, a pharmacophore model could be developed based on a set of known active and inactive molecules. unina.it This model would define the key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships. nih.govelsevierpure.com Such a model could then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity, or to guide the design of new derivatives of this compound with improved potency and selectivity. researchgate.net

Molecular Docking Simulations for Hypothesis Generation on Ligand-Target Recognition

Following an extensive review of scientific literature and chemical databases, it appears that specific molecular docking studies for this compound have not been published. While computational methods are frequently employed to predict the binding orientation and affinity of small molecules to protein targets, this particular compound has not been the subject of such detailed in silico analysis in the available research.

The general process of molecular docking involves the use of computational algorithms to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode of a ligand to a protein of interest. For a compound like this compound, such simulations would typically involve preparing the 3D structure of the molecule and docking it into the active site of a chosen biological target. The results, often expressed as a docking score, would provide a hypothesis about the binding affinity and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-target complex.

Applications and Advanced Materials Chemistry

Scaffold Design for Exploration of Biological Target Interactions (Non-Clinical, Non-Therapeutic)

Structure-Activity Relationship (SAR) Studies of Analogues and Derivatives

Impact of Ethylene (B1197577) Linker and Hydroxyl Group Modifications

The ethylene linker and the terminal hydroxyl group are key sites for structural modifications that can significantly influence the molecule's properties and potential applications. The hydroxyl group can be esterified or etherified to produce derivatives with altered polarity, solubility, and metabolic stability. Such modifications are a common strategy in drug design to modulate pharmacokinetic profiles.

Dehydration of the ethanol (B145695) side chain, a reaction demonstrated with catalysts on 1-phenylethanol, could yield a substituted styrene (B11656) derivative. nih.gov This vinyl-substituted aromatic compound could then serve as a monomer for polymerization. wikipedia.org Furthermore, the ethylene linker can be lengthened or branched, which would alter the spatial relationship between the aromatic ring and the terminal functional group, potentially impacting its interaction with biological targets or its packing in a solid-state material.

Substituent Effects on Predicted Ligand-Target Binding Affinity

The substituents on the phenyl ring—a bromine atom and two fluorine atoms—are expected to have a profound effect on the molecule's potential as a ligand for biological targets. Computational docking studies are instrumental in predicting these effects by calculating binding affinities. beilstein-journals.org The binding affinity is often quantified by the binding energy (in kcal/mol) and the inhibition constant (Ki). nih.govmdpi.com

Molecular docking simulations for various ligands with protein targets reveal the importance of specific interactions. For instance, studies on phytochemicals with anti-inflammatory targets have shown that hydrogen bonds and hydrophobic interactions are critical for high binding affinity. nih.gov The predicted binding energies for such interactions can range from -6 to -9 kcal/mol, indicating significant binding. nih.gov

Table 1: Representative Predicted Binding Affinities of Small Molecules with Protein Targets from Computational Studies (Note: This table is illustrative of typical values found in computational docking studies and does not represent data for 2-(2-Bromo-4,5-difluorophenyl)ethan-1-ol)

| Ligand | Protein Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interactions |

|---|---|---|---|---|

| Arbortristoside E | PDE4 | -9.00 | 251.54 nM | Hydrogen Bonds, Hydrophobic Interactions |

| Beta-sitosterol | PDE7 | -6.74 | 11.43 uM | Hydrogen Bonds |

| Spiropyrazoline Derivative I | PARP1 | -9.7 | Not specified | Not specified |

| Spiropyrazoline Derivative II | PARP1 | -8.7 | Not specified | Not specified |

Exploration of Novel Modulators for Biochemical Pathways

The structural similarity of this compound to phenylethanolamine suggests that it could be explored as a modulator of biochemical pathways involving catecholamine neurotransmitters. wikipedia.org Phenylethanolamine and its derivatives are known to possess strong cardiovascular activity. wikipedia.org Furthermore, they can act as substrates for enzymes such as phenylethanolamine N-methyl transferase, which is involved in the biosynthesis of epinephrine. wikipedia.org

By introducing the bromo and difluoro substituents, the electronic properties and steric profile of the molecule are altered, which could lead to novel interactions with enzymes and receptors. These modifications could result in agonistic or antagonistic activity at various receptor types, making this compound a candidate for screening in assays related to neurological or metabolic pathways.

Potential in Polymer Chemistry and Functional Materials Science

The unique combination of a reactive hydroxyl group and a halogenated aromatic ring makes this compound a promising building block for advanced materials.

Incorporation into Polymeric Architectures and Networks

The terminal hydroxyl group of this compound provides a reactive site for incorporation into polymeric structures. It can be used as an initiator for ring-opening polymerization or be converted into other functional groups suitable for polycondensation or polyaddition reactions. For instance, it could be incorporated into polyesters or polyurethanes.

The aromatic ring and hydroxyl group can also facilitate non-covalent incorporation into polymeric matrices. Studies on 2-phenylethanol (B73330) have shown that it can interact with polymeric adsorbents through hydrogen bonding via the hydroxyl group and π-π interactions involving the aromatic ring. mdpi.com The presence of fluorine and bromine atoms in this compound would further enhance these interactions, potentially leading to the development of functional polymer composites.

Applications in Organic Electronic Devices and Optoelectronic Materials (derived from related compounds)

While direct applications of this compound in organic electronics have not been reported, the structural motifs present in the molecule are found in materials developed for such applications. Aromatic compounds are the cornerstone of organic electronics, and the introduction of heteroatoms is a key strategy for tuning their electronic and optical properties. innovations-report.com

The bromo group, for instance, has been shown to improve the molecular first-order hyperpolarizabilities of organic conjugated compounds, which is beneficial for second-order nonlinear optical materials. rsc.org Furthermore, the strategic placement of functional groups on aromatic platforms is crucial for creating materials used in organic light-emitting diodes (OLEDs). acs.org The bromo-difluorophenyl moiety could be a valuable component in the design of new host materials or emitters for OLEDs, with the potential for tuning emission color and improving charge transport. innovations-report.com

Design of Advanced Catalytic Systems (e.g., Photocatalysis)

Functionalized aromatic compounds are at the forefront of research in advanced catalytic systems, particularly in photocatalysis. bohrium.comresearchgate.net These systems utilize light to drive chemical reactions, offering green and sustainable synthetic routes. rsc.org The halogenated phenyl ring in this compound could play a role in photocatalytic cycles. The carbon-bromine bond can be susceptible to cleavage under photocatalytic conditions, generating reactive intermediates.

Furthermore, the molecule could serve as a substrate for photocatalytic C-H functionalization, a powerful tool for creating complex molecules. rsc.org The electron-withdrawing nature of the fluorine and bromine atoms can influence the regioselectivity of such reactions. Additionally, the compound could be integrated into supramolecular photocatalytic systems, where host-guest interactions can control the reactivity and selectivity of photochemical transformations. beilstein-journals.org

Future Research Directions and Translational Opportunities in Chemical Sciences

Development of More Sustainable and Eco-Friendly Synthetic Routes

The synthesis of highly functionalized aromatic compounds such as 2-(2-bromo-4,5-difluorophenyl)ethan-1-ol traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will likely prioritize the development of greener synthetic alternatives. One promising avenue is the application of biocatalysis, particularly the use of alcohol dehydrogenases (ADHs). These enzymes are known for their exceptional chemo-, regio-, and stereoselectivity in the reduction of ketones to alcohols. researchgate.net The asymmetric reduction of the corresponding ketone precursor, 2-bromo-1-(2-bromo-4,5-difluorophenyl)ethanone, using an appropriate ADH could provide a direct and environmentally benign route to enantiopure this compound. This approach would operate under mild conditions, typically in aqueous media, thereby minimizing the use of volatile organic solvents.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the bromine and fluorine substituents on the aromatic ring of this compound open up opportunities to explore novel reactivity patterns. The bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. researchgate.net Future investigations could focus on leveraging this reactivity for the construction of more complex molecular architectures. For instance, palladium-catalyzed reactions could be employed to transform the aryl bromide into an aryl fluoride (B91410), offering a late-stage fluorination strategy. acs.orgacs.org

The presence of fluorine atoms on the aromatic ring influences the reactivity of the molecule in electrophilic aromatic substitution reactions. While halogens are generally deactivating, they are ortho-, para-directing. stackexchange.comlibretexts.org The interplay between the inductive effects of the fluorine atoms and the resonance effects of the bromine atom could lead to interesting and potentially unexpected regioselectivity in further functionalization of the aromatic ring. Moreover, the development of transition-metal-free amination reactions of aryl fluorides, promoted by solvated electrons, represents a novel approach to C-N bond formation that could be explored with this scaffold. nih.govresearchgate.net

Integration of Advanced Computational Predictions with High-Throughput Experimentation and Machine Learning for Molecular Design

The integration of computational chemistry and machine learning offers a powerful paradigm for accelerating the discovery and optimization of molecules with desired properties. medium.com For this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict its reactivity, elucidate reaction mechanisms, and guide the design of novel transformations. mdpi.comgrnjournal.us DFT calculations can provide insights into the electronic structure and energy profiles of reaction intermediates and transition states, which is invaluable for understanding and predicting chemical behavior. nih.govcsmres.co.uk

Machine learning models can be trained on datasets of halogenated compounds to predict a range of molecular properties, from physicochemical characteristics to reactivity in specific reactions. arxiv.orgnih.govchemrxiv.org For instance, supervised machine learning models have been successfully used to predict reaction yields. ucla.edu By representing the molecule using DFT-derived physical features or molecular fingerprints, it is possible to build predictive models that can guide experimental efforts. ucla.eduornl.gov A synergistic approach, combining high-throughput experimentation to generate large datasets with machine learning for model building and prediction, could rapidly map the chemical space around the this compound scaffold and identify derivatives with optimized properties for various applications.

| Computational Approach | Application in Molecular Design | Key Benefits |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity | Provides detailed insights into electronic structure and reaction energy profiles. mdpi.comgrnjournal.us |

| Machine Learning (ML) | Prediction of molecular properties, reaction yields, and bioactivity | Accelerates screening of derivatives, identifies structure-property relationships. arxiv.orgnih.gov |

| High-Throughput Experimentation (HTE) | Generation of large datasets for ML model training | Enables rapid exploration of chemical space and reaction conditions. |

Expansion of Scaffold Utility in Emerging Fields of Chemical Innovation (excluding pharmaceutical or agrochemical development)

While avoiding applications in pharmaceutical and agrochemical development, the this compound scaffold holds potential in other areas of chemical innovation, such as materials science. The presence of fluorine atoms can impart unique properties to organic materials, including enhanced thermal stability and chemical resistance. For instance, fluorinated polyphenylene ethers are known for their excellent chemical resistance and thermal properties, making them suitable for applications such as coatings and seals. science.gov The incorporation of the this compound moiety into polymer backbones could lead to the development of new materials with tailored properties.

The bromo- and fluoro-substituents also make this molecule an interesting building block for organic electronic materials. Halogenated aromatic compounds are widely used in the synthesis of conducting polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The specific substitution pattern on the phenyl ring can influence the electronic properties, such as the HOMO and LUMO energy levels, which are critical for the performance of these devices. lookchem.com Future research could explore the synthesis of novel conjugated materials derived from this compound and the characterization of their optical and electronic properties.

Application of Flow Chemistry and Automation for Scalable and Efficient Synthesis

The translation of novel chemical discoveries from the laboratory to industrial production requires scalable and efficient synthetic methods. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation. nih.gov Halogenation reactions, which are often highly exothermic and can be difficult to control in batch, are particularly well-suited for flow chemistry. rsc.orgresearchgate.netrsc.org

The synthesis of this compound and its derivatives could be significantly improved by adopting flow chemistry methodologies. For example, nucleophilic aromatic substitution reactions to introduce or modify substituents on the aromatic ring can be effectively carried out in flow reactors. vapourtec.com Furthermore, the integration of automation with flow synthesis can enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives for structure-activity relationship studies. beilstein-journals.org Cartridge-based automated synthesis systems, which utilize pre-packed reagent cartridges and pre-programmed reaction protocols, offer a user-friendly approach to automating organic synthesis, making it more accessible to a broader range of researchers. researchgate.netchimia.chyoutube.com

| Technology | Advantages for Synthesis | Potential Application |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability | Halogenation and nucleophilic substitution reactions. rsc.orgvapourtec.com |

| Automated Synthesis | High-throughput screening, rapid library synthesis, reproducibility | Optimization of reaction conditions and synthesis of derivatives. beilstein-journals.orgyoutube.com |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Bromo-4,5-difluorophenyl)ethan-1-ol, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves bromination and fluorination of a phenyl ethanol precursor. Key steps include:

- Nucleophilic substitution : Use NaBr or KBr in polar aprotic solvents (e.g., DMF) at 60–80°C to introduce bromine .

- Fluorination : Employ fluorinating agents like Selectfluor™ in acetonitrile, monitoring progress via TLC .

- Reduction : Convert ketone intermediates to ethanol using NaBH₄ in methanol at 0–5°C to avoid over-reduction .

Optimization variables: Solvent purity (<0.01% H₂O), reaction time (12–24 hr), and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Expect a triplet for the ethanol -CH₂- group (δ 3.6–4.0 ppm, J = 6–8 Hz) and splitting patterns for aromatic protons due to adjacent fluorine atoms (e.g., doublets of doublets, δ 6.8–7.5 ppm) .

- ¹⁹F NMR : Distinct signals for -F substituents (δ -110 to -120 ppm) confirm regiochemistry .

- Decoupling experiments : Suppress coupling between Br and F to resolve overlapping peaks .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) for polarity-based separation. Monitor fractions by TLC (Rf ~0.4) .

- Recrystallization : Dissolve in warm chloroform, then cool to -20°C to isolate crystalline product .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) for high-purity isolation .

Advanced Research Questions

Q. How do electronic effects of fluorine and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing effects : Fluorine deactivates the phenyl ring, slowing electrophilic substitution but enhancing oxidative stability. Bromine acts as a leaving group in Suzuki-Miyaura couplings .

- Comparative reactivity :

| Substituent Position | Reactivity in Pd-Catalyzed Coupling |

|---|---|

| 4-F, 5-F | Moderate (σₚ = 0.06 per F) |

| 2-Br | High (leaving group ability) |

Q. What strategies resolve crystallographic data discrepancies for halogenated ethanol derivatives like this compound?

- Methodological Answer :

- SHELX refinement : Apply SHELXL for high-resolution data (d-spacing < 0.8 Å) to model disorder in Br/F positions .

- Twinned crystals : Use TWINLAW to identify twin laws and refine using HKLF5 format .

- Validation tools : Check R1/wR2 residuals (<5%) and ADPs for anomalous scattering .

Q. How can computational modeling predict the regioselectivity of this compound in SNAr reactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers. Fukui indices (f⁻) highlight nucleophilic attack sites .

- Solvent effects : Include PCM models for DMF or THF to simulate reaction conditions .

- Kinetic studies : Compare activation energies (ΔG‡) for pathways leading to para vs. meta substitution .

Q. How should researchers address conflicting yield data when scaling up the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, stoichiometry, and mixing efficiency to identify critical parameters .

- Byproduct analysis : Use GC-MS to detect impurities (e.g., debrominated products) and adjust quenching protocols .

- Scale-up factors : Maintain consistent heat transfer by switching from batch to flow chemistry for >10 g batches .

Q. What are the implications of fluorine substitution on the biological activity of this compound in drug discovery?

- Methodological Answer :

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life .

- Target binding : Docking studies (AutoDock Vina) show F substituents enhance hydrogen bonding with kinase active sites .

- Toxicity screening : Assess hepatotoxicity via in vitro assays (e.g., HepG2 cell viability) at 10–100 µM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.